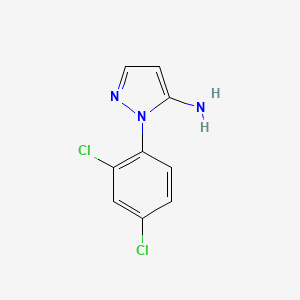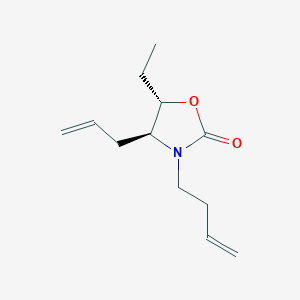
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Allyl and Butenyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl and butenyl groups can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The allyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its chiral nature and biological activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-propyloxazolidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is unique due to its specific chiral centers and the presence of both allyl and butenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
(4S,5S)-3-but-3-enyl-5-ethyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO2/c1-4-7-9-13-10(8-5-2)11(6-3)15-12(13)14/h4-5,10-11H,1-2,6-9H2,3H3/t10-,11-/m0/s1 |
Clave InChI |
FTWVGAWHNDRJJS-QWRGUYRKSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](N(C(=O)O1)CCC=C)CC=C |
SMILES canónico |
CCC1C(N(C(=O)O1)CCC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


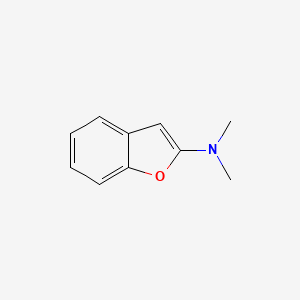
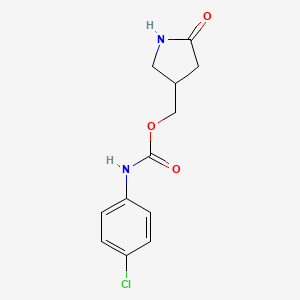
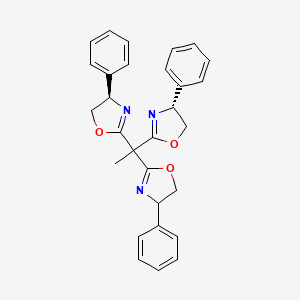
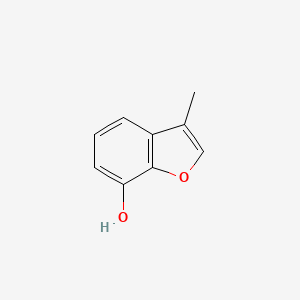
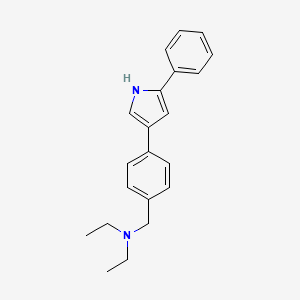

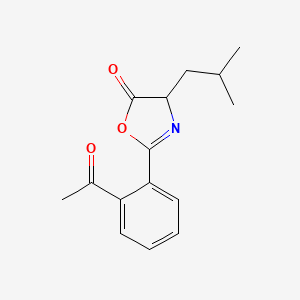
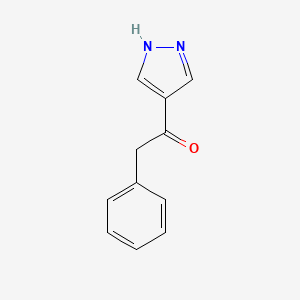
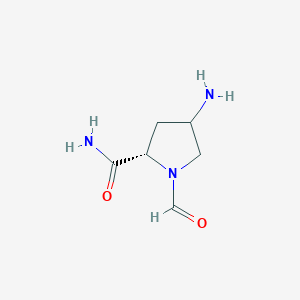
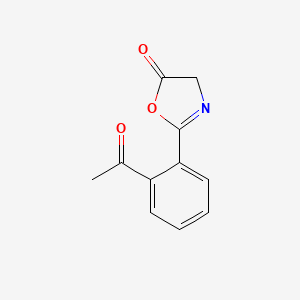
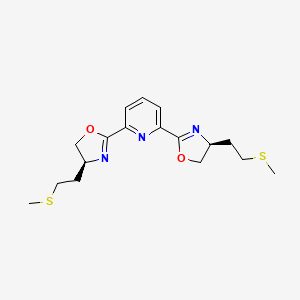
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
